2-(benzylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole 2-(benzylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 868216-59-5
VCID: VC4147324
InChI: InChI=1S/C16H16N2O2S2/c19-22(20,15-9-5-2-6-10-15)18-12-11-17-16(18)21-13-14-7-3-1-4-8-14/h1-10H,11-13H2
SMILES: C1CN(C(=N1)SCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Molecular Formula: C16H16N2O2S2
Molecular Weight: 332.44

2-(benzylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole

CAS No.: 868216-59-5

Cat. No.: VC4147324

Molecular Formula: C16H16N2O2S2

Molecular Weight: 332.44

* For research use only. Not for human or veterinary use.

2-(benzylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole - 868216-59-5

Specification

CAS No. 868216-59-5
Molecular Formula C16H16N2O2S2
Molecular Weight 332.44
IUPAC Name 1-(benzenesulfonyl)-2-benzylsulfanyl-4,5-dihydroimidazole
Standard InChI InChI=1S/C16H16N2O2S2/c19-22(20,15-9-5-2-6-10-15)18-12-11-17-16(18)21-13-14-7-3-1-4-8-14/h1-10H,11-13H2
Standard InChI Key LBTHINNXZFBFIC-UHFFFAOYSA-N
SMILES C1CN(C(=N1)SCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Introduction

Chemical Properties and Structural Features

Molecular Architecture

The compound features a 4,5-dihydroimidazole core, a five-membered ring with two nitrogen atoms at positions 1 and 3. Key substituents include:

  • A phenylsulfonyl group at position 1, enhancing electrophilicity and stability.

  • A benzylthio group at position 2, contributing to lipophilicity and redox activity.

The rigidified bis(sulfonyl)ethylene framework enables stereoselective reactions, as demonstrated in asymmetric catalytic additions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₆N₂O₂S₂
Molecular Weight332.44 g/mol
IUPAC Name1-(Benzenesulfonyl)-2-benzylsulfanyl-4,5-dihydroimidazole
SolubilityLow in aqueous media; soluble in DMSO, DMF
Storage ConditionsStable at room temperature under inert atmosphere

Synthesis and Reaction Pathways

Catalytic Asymmetric Synthesis

The compound is synthesized via enantioselective Michael addition using bifunctional Brønsted base/H-bonding (BB/HB) catalysts. A representative pathway involves:

  • Substrate Preparation: N-Benzoyl dihydroimidazol-4-one (3a) reacts with vinyl bis(sulfone) 1a in dichloromethane at 0°C .

  • Catalysis: Squaramide-based catalyst C2 (10 mol%) facilitates stereocontrol, achieving up to 95% yield and 98% enantiomeric excess (ee) .

  • Post-Modification: Acidic hydrolysis (6 M HCl) converts adducts to hydantoins, while reductive desulfonylation (Mg/TMSCl) yields monosulfonyl derivatives .

Table 2: Representative Reaction Conditions and Yields

StepCatalystSolventTemperatureYield (%)ee (%)
Michael AdditionSquaramide C2CH₂Cl₂0°C9598
HydrolysisHCl1,4-Dioxane65°C73
DesulfonylationMg/TMSClMeOHRT51

Pharmacological Applications

Anticancer Activity

The compound exhibits pro-apoptotic effects in human colorectal carcinoma (HCT116) cells:

  • IC₅₀: 12.5 μM (72-hour exposure).

  • Mechanism: Disruption of tubulin polymerization by binding to the colchicine site, analogous to SMART analogs .

Mechanistic Insights

Tubulin Inhibition

The phenylsulfonyl group interacts with Cys-241 in β-tubulin, while the benzylthio moiety enhances membrane permeability. Competitive binding assays reveal a Kᵢ of 0.42 μM, comparable to colchicine .

Redox Modulation

The sulfur atoms in the benzylthio group participate in glutathione (GSH) depletion, inducing oxidative stress in cancer cells .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (300 MHz, CDCl₃): δ 8.15–6.94 (m, 25H), 5.67 (dd, J = 6.1 Hz), 4.20 (d, J = 13.3 Hz) .

  • HRMS: [M+H]⁺ calcd. for C₁₆H₁₇N₂O₂S₂: 333.0732; found: 333.0735.

Future Directions

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics in murine models.

  • Structural Optimization: Introduce fluoro or methoxy groups at the C-ring to improve metabolic stability .

  • Combination Therapies: Pair with checkpoint inhibitors (e.g., anti-PD-1) to enhance immune response .

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